4-Hydroxy-2-methoxybenzonitrile
Overview
Description
4-Hydroxy-2-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO2. It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the fourth position and a methoxy group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-methoxybenzonitrile can be synthesized through several methods. One common approach involves the dealkylation of 2,4-dimethoxybenzonitrile. This process typically involves the use of a phenol derivative and an alkali metal, such as sodium or potassium, under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-Hydroxy-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methoxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: This compound has a similar structure but with the methoxy group at the third position.
4-Methoxybenzonitrile: Lacks the hydroxyl group.
3,4-Dihydroxybenzonitrile: Contains two hydroxyl groups instead of one hydroxyl and one methoxy group.
Uniqueness: 4-Hydroxy-2-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-2-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUUWXWVOHQXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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